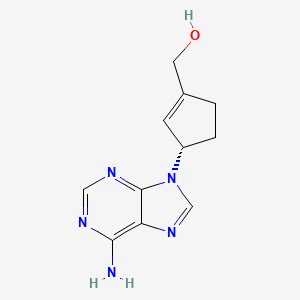
1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- is a complex organic compound that features a cyclopentene ring, a methanol group, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- typically involves multi-step organic reactions. The starting materials might include cyclopentene derivatives and purine bases. Common synthetic routes could involve:
Cyclization reactions: to form the cyclopentene ring.
Nucleophilic substitution: to introduce the methanol group.
Amidation or amination: to attach the amino-purine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid.
Reduction: Reduction of the purine ring.
Substitution: Replacement of functional groups on the cyclopentene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted cyclopentene derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: Potential use in drug development due to its purine moiety.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibition or activation of enzymatic activity.
Interaction with nucleic acids: Potential effects on DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Cyclopentanol: A simpler analog with a cyclopentane ring and a hydroxyl group.
Purine derivatives: Various compounds with modifications on the purine ring.
Uniqueness
1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- is unique due to its combination of a cyclopentene ring, a methanol group, and an amino-purine moiety. This unique structure may confer specific biological activities and chemical reactivity not found in simpler analogs.
Properties
CAS No. |
114216-61-4 |
|---|---|
Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
[(3S)-3-(6-aminopurin-9-yl)cyclopenten-1-yl]methanol |
InChI |
InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h3,5-6,8,17H,1-2,4H2,(H2,12,13,14)/t8-/m0/s1 |
InChI Key |
FDCXPHPIHUINLL-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC(=C[C@H]1N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
C1CC(=CC1N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


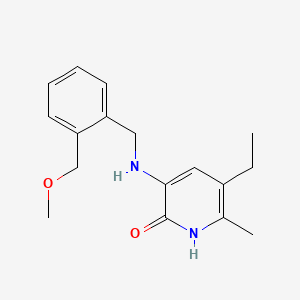
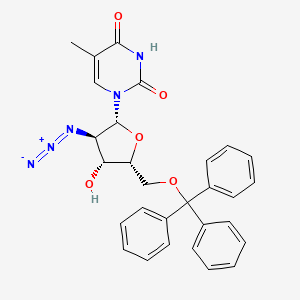
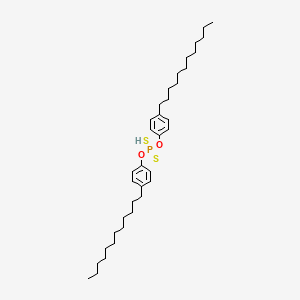
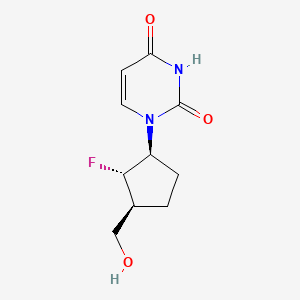
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)

![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
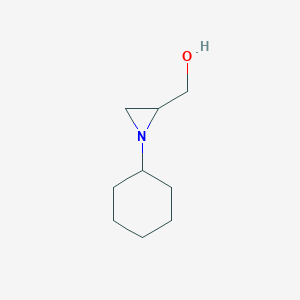
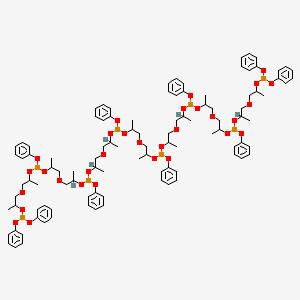
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
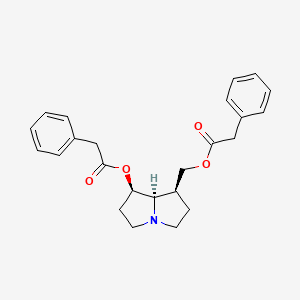
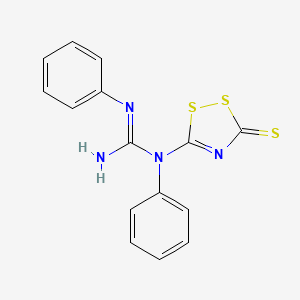
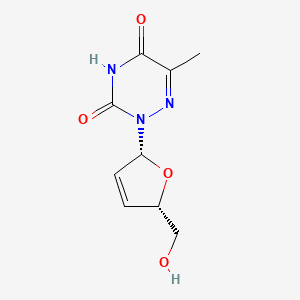
![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)
